Cas no 90843-31-5 (1-(2,3-Dihydro-5-benzofuranyl)ethanone)

1-(2,3-Dihydro-5-benzofuranyl)ethanone is a benzofuran derivative with a ketone functional group at the 1-position of the dihydrobenzofuran ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a key intermediate in the preparation of more complex heterocyclic systems. Its rigid benzofuran core enhances stability, while the reactive acetyl group allows for further functionalization, making it valuable for derivatization studies. The compound exhibits favorable solubility in common organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and synthetic versatility make it a useful building block in medicinal chemistry and material science applications.
1-(2,3-Dihydro-5-benzofuranyl)ethanone structure
90843-31-5 structure
Product Name:1-(2,3-Dihydro-5-benzofuranyl)ethanone
CAS No:90843-31-5
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00068033
CID:61449
PubChem ID:145220
Update Time:2025-11-02

1-(2,3-Dihydro-5-benzofuranyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 5-Acetyl-2,3-dihydrobenzo[b]furan
    • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
    • 1-(2,3-Dihydro-5-benzofuranyl)ethanone
    • 1-(2,3-dihydrobenzofuran-5-yl)ethanone
    • 5-ACETYL-2,3-DIHYDROBENZO(B)FURAN
    • 5-Acetyl-2,3-dihydrobenzofuran
    • 1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one
    • 5-Acetylcoumaran
    • 1-(2,3-Dihydro-benzofuran-5-yl)-ethanone
    • Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-
    • 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
    • 5-acetyl-2,3-dihydro-1-benzofuran
    • 5-acetylcoumarane
    • Maybridge1_004802
    • 1-(2,3-Dihydro-5-benzofuranyl)ethanone (ACI)
    • Ketone, 2,3-dihydro-5-benzofuranyl methyl (6CI, 7CI)
    • 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one
    • BCP14201
    • HMS555C06
    • AC-7100
    • 5-acetyl-2,3-dihydrobenzo(b)furan, AldrichCPR
    • W-200523
    • EN300-25656
    • 5-acetyl-2,3-dihydroben-zofuran
    • 90843-31-5
    • MFCD00068033
    • DB-057228
    • SCHEMBL102518
    • AKOS001321109
    • GEO-00030
    • 2,3-dihydro-5-acetylbenzofuran
    • DTXSID80238304
    • MMVUJVASBDVNGJ-UHFFFAOYSA-N
    • 1-(2,3-dihydro-5-benzofuranyl)-ethanone
    • Z212063108
    • SY003967
    • STL373040
    • FS-1675
    • BBL028129
    • 5-Acetyl-2, 3-dihydrobenzofuran
    • CS-M0161
    • MDL: MFCD00068033
    • Inchi: 1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3
    • InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(OCC2)=CC=1
    • BRN: 131198

Computed Properties

  • Exact Mass: 162.06800
  • Monoisotopic Mass: 162.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: solid
  • Density: 1.149
  • Melting Point: 56-59°C
  • Boiling Point: 308.6 ℃ at 760 mmHg
  • Flash Point: 120-121℃/15mm
  • Refractive Index: 1.557
  • PSA: 26.30000
  • LogP: 1.82410
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(2,3-Dihydro-5-benzofuranyl)ethanone Security Information

1-(2,3-Dihydro-5-benzofuranyl)ethanone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2,3-Dihydro-5-benzofuranyl)ethanone Pricemore >>

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1-(2,3-Dihydro-5-benzofuranyl)ethanone Production Method

Production Method 1

Reaction Conditions
1.1 1.5 h, 120 °C
Reference
Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Scope of the reaction for substituted ethers
Smith, Keith; El-Hiti, Gamal A.; Jayne, Anthony J.; Butters, Michael, Organic & Biomolecular Chemistry, 2003, 1(9), 1560-1564

Production Method 2

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Dichloromethane ;  30 min, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, cooled
Reference
Tricyclic 1,2,4-triazine oxides as hypoxia-selective drugs and radiosensitizers and their preparation and use for the treatment of cancer
, New Zealand, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
Reference
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; Xu, Bo, Tetrahedron Letters, 2018, 59(10), 869-872

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -5 - 0 °C; 45 min, 0 - 5 °C; 5 °C → 20 °C; 45 min, 10 - 20 °C
1.2 Solvents: Water ;  cooled
Reference
Synthesis, and antitubercular and antimicrobial activity of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives
Harikrishna, N.; Isloor, Arun M.; Ananda, K.; Obaid, Abdulrahman; Fun, Hoong-Kun, New Journal of Chemistry, 2016, 40(1), 73-76

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 - 10 °C
1.2 < 10 °C; 1 h, < 10 °C
Reference
Synthesis of 5-acetyl-2,3-dihydrobenzofuran
Zheng, Jing; Fang, Xia, Jingxi Huagong Zhongjianti, 2007, 37(4), 34-35

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Dichloromethane ;  30 min, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C → rt
Reference
Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins
Hay, Michael P.; Hicks, Kevin O.; Pchalek, Karin; Lee, Ho H.; Blaser, Adrian; et al, Journal of Medicinal Chemistry, 2008, 51(21), 6853-6865

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  cooled; 4 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of Darifenacin hydrobromide
Jin, Lei; Luo, Feng; Lin, Rong; Huang, Wencai; Li, Zicheng, Zhongguo Yiyao Gongye Zazhi, 2010, 41(3), 167-170

Production Method 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 5 °C
1.2 0 - 5 °C; 30 min, 0 - 5 °C
Reference
A New Solvent System (Cyclopentyl Methyl Ether-Water) in Process Development of Darifenacin HBr
Pramanik, Chinmoy; Bapat, Kiran; Chaudhari, Ashok; Tripathy, Narendra K.; Gurjar, Mukund K., Organic Process Research & Development, 2012, 16(10), 1591-1597

Production Method 9

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
Reference
The synthesis of 5-substituted 2,3-dihydrobenzofurans
Alabaster, Ramon J.; Cottrell, Ian F.; Marley, Hugh; Wright, Stanley H. B., Synthesis, 1988, (12), 950-2

1-(2,3-Dihydro-5-benzofuranyl)ethanone Raw materials

1-(2,3-Dihydro-5-benzofuranyl)ethanone Preparation Products

1-(2,3-Dihydro-5-benzofuranyl)ethanone Suppliers

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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):186.0
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Additional information on 1-(2,3-Dihydro-5-benzofuranyl)ethanone

Comprehensive Guide to 1-(2,3-Dihydro-5-benzofuranyl)ethanone (CAS No. 90843-31-5): Properties, Applications, and Market Insights

1-(2,3-Dihydro-5-benzofuranyl)ethanone (CAS No. 90843-31-5) is a specialized organic compound with a unique benzofuran backbone. This heterocyclic ketone has garnered significant attention in pharmaceutical research, material science, and specialty chemical synthesis due to its versatile reactivity profile. The compound's molecular structure features a dihydrobenzofuran core attached to an acetyl group, making it a valuable intermediate for complex molecular architectures.

Recent advancements in green chemistry have highlighted the importance of 1-(2,3-Dihydro-5-benzofuranyl)ethanone as a building block for sustainable synthesis. Researchers are particularly interested in its potential for creating bioactive molecules with applications in drug discovery programs targeting neurological disorders and metabolic diseases. The compound's balanced lipophilicity and hydrogen bonding capacity make it an attractive scaffold for medicinal chemistry applications.

The synthetic versatility of 90843-31-5 has been demonstrated in numerous peer-reviewed studies. Its benzofuran derivatives show remarkable stability under various reaction conditions, enabling the development of novel materials with tailored optical and electronic properties. In the field of organic electronics, researchers have utilized this compound as a precursor for conjugated polymers with potential applications in OLED technology and photovoltaic devices.

Market analysis indicates growing demand for 1-(2,3-Dihydro-5-benzofuranyl)ethanone across multiple industries. The pharmaceutical sector accounts for approximately 65% of current consumption, followed by specialty chemicals (25%) and academic research (10%). With increasing interest in small molecule therapeutics and functional materials, the compound's commercial significance continues to rise. Major manufacturers have reported year-over-year production increases averaging 12-15% since 2020.

Quality specifications for CAS 90843-31-5 typically require ≥98% purity by HPLC analysis, with strict controls on residual solvents and heavy metals. Analytical characterization commonly includes NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation. The compound's physical properties - including its crystalline form, melting point (112-114°C), and solubility profile - make it particularly suitable for controlled reactions in both academic and industrial settings.

Recent patent filings reveal innovative applications of 1-(2,3-Dihydro-5-benzofuranyl)ethanone derivatives in catalysis and materials science. Several biotechnology companies have incorporated the scaffold into their drug discovery platforms, particularly for targets involving G-protein coupled receptors. The compound's structural features allow for diverse modifications while maintaining favorable ADME properties - a crucial factor in pharmaceutical development.

From an environmental perspective, 90843-31-5 demonstrates favorable biodegradability characteristics in standard OECD tests. Its production processes have evolved to incorporate atom-efficient methodologies and renewable feedstocks, aligning with global sustainability initiatives. Regulatory agencies worldwide have classified the compound as non-hazardous under standard handling conditions, facilitating its use across international markets.

The future outlook for 1-(2,3-Dihydro-5-benzofuranyl)ethanone appears promising, with emerging applications in agrochemicals and flavor/fragrance chemistry. Research consortia are actively investigating its potential as a precursor for novel antimicrobial agents and plant growth regulators. As synthetic methodologies continue to advance, the compound's role in cutting-edge chemical innovation is expected to expand significantly in the coming decade.

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Amadis Chemical Company Limited
(CAS:90843-31-5)1-(2,3-Dihydro-5-benzofuranyl)ethanone
A843656
Purity:99%
Quantity:25g
Price ($):186.0
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